molecular formula C9H12FNO2S B2906515 2-fluoro-N-propan-2-ylbenzenesulfonamide CAS No. 923243-98-5

2-fluoro-N-propan-2-ylbenzenesulfonamide

Cat. No. B2906515
CAS RN: 923243-98-5
M. Wt: 217.26
InChI Key: MJQUGQKMTYLICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-propan-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-fluoro-N-propan-2-ylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a fluorine atom . The sulfonamide group is attached to a propan-2-yl (or isopropyl) group .


Physical And Chemical Properties Analysis

2-fluoro-N-propan-2-ylbenzenesulfonamide is a solid at room temperature . The storage temperature is 4°C .

Safety and Hazards

The safety information for 2-fluoro-N-propan-2-ylbenzenesulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B , an enzyme that plays a crucial role in maintaining pH balance in the body and is involved in various physiological and pathological processes.

properties

IUPAC Name

2-fluoro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUGQKMTYLICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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